N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
N-(2,4-Dimethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a furan-2-yl group at position 2 and a 4-methylbenzenesulfonyl group at position 2.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7S2/c1-15-6-9-17(10-7-15)35(28,29)23-24(33-22(26-23)19-5-4-12-32-19)34-14-21(27)25-18-11-8-16(30-2)13-20(18)31-3/h4-13H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXTMASWOFWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the oxazole ring and the introduction of the sulfonyl group. Common reagents used in these steps include:
Oxidizing agents: to introduce the sulfonyl group.
Cyclization agents: to form the oxazole ring.
Protecting groups: to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 2,4-dimethoxybenzoic acid, while reduction of the sulfonyl group could yield a thioether derivative.
Scientific Research Applications
Antitumor Potential
Research indicates that compounds similar to N-(2,4-Dimethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide exhibit antitumor properties. For instance, derivatives containing oxazole and furan rings have been studied for their ability to inhibit cancer cell proliferation. The incorporation of specific substituents can enhance the potency against various cancer types by targeting specific cellular pathways involved in tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways. For example, studies on related benzamide derivatives have shown their effectiveness as inhibitors for kinases involved in cancer progression. The structural features of this compound suggest that it could similarly inhibit specific kinase activities, making it a candidate for further investigation as a therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that yield various derivatives with differing biological activities. The ability to modify substituents on the furan or oxazole rings allows researchers to tailor the compound's properties for specific applications.
Case Studies
- Anticancer Studies : A study demonstrated that a derivative of this compound showed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
- Kinase Inhibition : Another case involved the evaluation of similar compounds as RET kinase inhibitors. These studies revealed that modifications at the oxazole position significantly affected inhibitory potency, suggesting a structure-activity relationship that can guide future drug design efforts .
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle and Substituent Variations
The target compound’s 1,3-oxazole core distinguishes it from triazole or isoxazole-based analogues. Key comparisons include:
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
- Methoxy Groups : The 2,4-dimethoxyphenyl group in the target compound aligns with findings in , where methoxy substituents on phenyl rings enhance anti-exudative activity compared to halogens or nitro groups .
- Sulfonyl vs. Sulfamoyl : The 4-methylbenzenesulfonyl group in the target compound offers moderate polarity, contrasting with the more polar sulfamoyl group in . This balance may optimize membrane permeability and solubility .
- Heterocyclic Core : The 1,3-oxazole core likely provides metabolic stability compared to triazoles, which are prone to enzymatic oxidation. However, triazoles in and exhibit tailored bioactivity through bulky substituents (e.g., tert-butyl, adamantane) that enhance target binding .
Pharmacokinetic Considerations
- Solubility: The polar sulfanyl bridge and methoxy groups may enhance solubility relative to nonpolar analogues, though less so than sulfamoyl-containing compounds () .
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.4 g/mol
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CO3
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of activity include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor properties. The mechanism is believed to involve the inhibition of specific kinases associated with cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituents Influence : The presence of the dimethoxy group on the phenyl ring enhances lipophilicity and may improve bioavailability.
- Furan and Oxazole Rings : These heterocycles are critical for biological activity, as they contribute to the binding affinity with target proteins.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy substitution | Increases lipophilicity and bioavailability |
| Furan ring | Enhances interaction with biological targets |
| Oxazole moiety | Critical for kinase inhibition |
Case Studies
Several case studies have investigated the biological effects of similar compounds with structural similarities:
- Antitumor Efficacy in Preclinical Models : A study conducted on a related benzamide derivative demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that modifications similar to those seen in this compound could yield favorable outcomes in cancer treatment.
- Antibacterial Activity Assessment : A comparative analysis showed that compounds with furan and oxazole rings exhibited enhanced antibacterial properties compared to their analogs lacking these groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
